molecular formula C26H21NO6S B11576059 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate

2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate

Cat. No.: B11576059
M. Wt: 475.5 g/mol
InChI Key: MYEPAFPUOOKHPX-UHFFFAOYSA-N
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Description

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes an allyl group, a benzoyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring, followed by the introduction of the allyl and benzoyl groups, and finally, the attachment of the methoxybenzoate moiety. Common reagents used in these reactions include allyl bromide, benzoyl chloride, and methoxybenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate is unique due to the presence of the methoxybenzoate moiety, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C26H21NO6S

Molecular Weight

475.5 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-methoxybenzoate

InChI

InChI=1S/C26H21NO6S/c1-3-17-27-23(24(28)18-11-5-4-6-12-18)25(20-14-8-10-16-22(20)34(27,30)31)33-26(29)19-13-7-9-15-21(19)32-2/h3-16H,1,17H2,2H3

InChI Key

MYEPAFPUOOKHPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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